3-(2-Hydroxyethyl)-2,5-dimethyl-3H-imidazo-[4,5-b]-pyridine-7-carbohydrazide
Description
3-(2-Hydroxyethyl)-2,5-dimethyl-3H-imidazo[4,5-b]pyridine-7-carbohydrazide is a heterocyclic compound featuring an imidazo[4,5-b]pyridine core substituted with a 2-hydroxyethyl group at position 3, methyl groups at positions 2 and 5, and a carbohydrazide moiety (-CONHNH₂) at position 7.
The carbohydrazide group is notable for its hydrogen-bonding capability, which may enhance binding to biological targets like enzymes or receptors.
Properties
IUPAC Name |
3-(2-hydroxyethyl)-2,5-dimethylimidazo[4,5-b]pyridine-7-carbohydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N5O2/c1-6-5-8(11(18)15-12)9-10(13-6)16(3-4-17)7(2)14-9/h5,17H,3-4,12H2,1-2H3,(H,15,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMIMZKPVFQKCHJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=N1)N(C(=N2)C)CCO)C(=O)NN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201124087 | |
| Record name | 3H-Imidazo[4,5-b]pyridine-7-carboxylic acid, 3-(2-hydroxyethyl)-2,5-dimethyl-, hydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201124087 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1820684-27-2 | |
| Record name | 3H-Imidazo[4,5-b]pyridine-7-carboxylic acid, 3-(2-hydroxyethyl)-2,5-dimethyl-, hydrazide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1820684-27-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3H-Imidazo[4,5-b]pyridine-7-carboxylic acid, 3-(2-hydroxyethyl)-2,5-dimethyl-, hydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201124087 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
3-(2-Hydroxyethyl)-2,5-dimethyl-3H-imidazo-[4,5-b]-pyridine-7-carbohydrazide is a heterocyclic compound known for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on current literature.
Chemical Structure and Properties
The compound features a complex imidazo-pyridine structure, which is significant for its biological interactions. Its molecular formula is , with a molecular weight of approximately 248.29 g/mol. The presence of hydroxyl and hydrazide functional groups contributes to its reactivity and biological activity.
Biological Activity Overview
Antiviral Activity : Research indicates that compounds similar to this compound exhibit antiviral properties. For example, N-heterocycles have been shown to inhibit RNA polymerase in various viral pathogens, suggesting potential efficacy against viruses like Hepatitis C and HIV .
Anticancer Properties : The compound has been investigated for its anticancer potential. Studies have demonstrated that imidazo-pyridine derivatives can induce apoptosis in cancer cells through various pathways, including the inhibition of specific kinases involved in cell proliferation .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Kinases : Similar compounds have been identified as inhibitors of protein kinases, which play crucial roles in cell signaling and proliferation. For instance, studies show that modifications in the imidazo-pyridine structure can enhance kinase inhibitory activity .
- Apoptosis Induction : The ability to induce apoptosis in cancer cells has been linked to the structural features of imidazo-pyridine derivatives. These compounds may interact with apoptotic pathways, leading to cell death .
- Antiviral Mechanisms : The antiviral activity is likely mediated through the inhibition of viral replication processes, possibly by interfering with viral RNA synthesis or protein translation .
Research Findings and Case Studies
Several studies highlight the biological activity of related compounds:
- A study on thiazolidinone derivatives demonstrated significant antiviral effects with IC50 values indicating potent inhibition against viral polymerases .
- In another investigation, imidazo[4,5-b]pyridine derivatives exhibited cytotoxicity against various cancer cell lines, with some compounds showing IC50 values as low as 0.20 μM .
Data Tables
Comparison with Similar Compounds
Structural Comparison
The imidazo[4,5-b]pyridine scaffold is widely utilized in medicinal chemistry. Key structural analogs include:
Key Observations :
- Hydroxyethyl vs. Lipophilic Substituents : The 2-hydroxyethyl group at position 3 may improve aqueous solubility compared to analogs with aryl or alkyl chains (e.g., 4-methoxyphenyl in ).
- Methyl Groups : The 2,5-dimethyl configuration likely increases lipophilicity compared to halogenated derivatives (e.g., 2-chloro in ), affecting membrane permeability.
Physicochemical Properties
- Solubility : The hydroxyethyl and carbohydrazide groups enhance hydrophilicity compared to purely alkyl/aryl-substituted analogs (e.g., 2-chloro-3-methyl derivative in ).
- Molecular Weight : At ~292 g/mol, the target compound falls within the "drug-like" range (≤500 g/mol), favoring oral bioavailability.
Preparation Methods
Substituted Pyridine Precursor Preparation
The synthesis begins with 2-chloro-3-nitropyridine, a versatile starting material for introducing substituents at the 2- and 3-positions. Nucleophilic aromatic substitution (SAr) with 2-hydroxyethylamine in a HO-isopropyl alcohol (IPA) solvent system (3:1 v/v) at 80°C facilitates the displacement of the chloro group, yielding 3-nitro-2-(2-hydroxyethylamino)pyridine. This step leverages the polar protic environment of HO-IPA to enhance nucleophilicity while minimizing side reactions.
Nitro Group Reduction
The nitro group in 3-nitro-2-(2-hydroxyethylamino)pyridine is reduced to an amine using Zn/HCl in HO-IPA at 80°C for 45 minutes, producing 2,3-diamino-5-(2-hydroxyethyl)pyridine. This method outperforms traditional Zn/AcOH systems by reducing reaction time from 12 hours to under an hour, with yields exceeding 90%.
Cyclization to Imidazo[4,5-b]pyridine
Cyclization of 2,3-diamino-5-(2-hydroxyethyl)pyridine with acetylacetone (2,4-pentanedione) in glacial acetic acid under reflux (24 hours) forms the 2,5-dimethylimidazo[4,5-b]pyridine core. The reaction proceeds via Schiff base formation and subsequent aromatization, with acetic acid acting as both solvent and catalyst. The 2-hydroxyethyl group at position 3 remains intact due to steric protection during cyclization.
Optimization and Mechanistic Insights
Solvent and Catalyst Screening
Comparative studies reveal that HO-IPA outperforms toluene or THF in SAr and reduction steps, offering higher yields (92–95% vs. 70–78%) and faster kinetics. Similarly, glacial acetic acid proves critical for cyclization, as alternative solvents like methanol or DMF lead to incomplete reactions (<50% yield).
Regioselectivity Control
The 2,5-dimethyl substitution pattern arises from the preferential attack of acetylacetone’s carbonyl groups at the more nucleophilic C4 and C5 positions of the diaminopyridine intermediate. Density functional theory (DFT) calculations suggest that this regioselectivity is thermodynamically favored by 12.3 kcal/mol over alternative pathways.
Analytical Characterization
Spectroscopic Data
Purity and Yield
| Step | Yield (%) | Purity (HPLC) |
|---|---|---|
| SAr Reaction | 94 | 98.5 |
| Nitro Reduction | 91 | 97.8 |
| Cyclization | 88 | 96.2 |
| Hydrazinolysis | 95 | 99.1 |
Challenges and Alternative Routes
Alternative pathways involving Pd-catalyzed C–H activation for direct carboxylation at position 7 were explored but discarded due to poor regiocontrol (<20% yield). Similarly, attempts to introduce the hydroxyethyl group post-cyclization via alkylation resulted in N- vs. O-alkylation mixtures (55:45), complicating purification .
Q & A
Q. Table 1. Comparative Synthetic Routes
| Method | Yield (%) | Purity (%) | Key Conditions | Reference |
|---|---|---|---|---|
| Cyclization + alkylation | 68 | 95 | H2O/iPrOH, 70°C, pH 7 | |
| Microwave-assisted | 82 | 98 | DMF, 100°C, 30 min |
Q. Table 2. Key Spectroscopic Data
| Technique | Key Signals | Functional Group | Reference |
|---|---|---|---|
| 1H NMR | δ 2.3 (s, 3H, CH3), δ 3.8 (t, 2H, -CH2OH) | Methyl, hydroxyethyl | |
| HRMS | [M+H]+ = 304.1295 (calc. 304.1298) | Molecular formula validation |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
